

An In-Depth Technical Guide to the Solubility of 3-Hydrazinylpyridine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydrazinylpyridine dihydrochloride

Cat. No.: B3021488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's physicochemical properties is fundamental to its successful application in research and development. This guide provides a detailed exploration of the solubility of **3-hydrazinylpyridine dihydrochloride**, a critical parameter influencing its behavior in various scientific contexts. In the absence of extensive published quantitative solubility data for this specific molecule, this document takes a proactive and educational approach. It not only collates the available physical and safety data but also furnishes a robust, step-by-step methodology for researchers to determine its solubility in their own laboratories. This ensures that scientific endeavors are built upon a foundation of empirical data and sound experimental design.

Compound Overview: 3-Hydrazinylpyridine Dihydrochloride

3-Hydrazinylpyridine dihydrochloride is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules.^[1] Its structure, comprising a pyridine ring and a hydrazinyl group, imparts specific chemical reactivity

and physical properties. The dihydrochloride salt form is often utilized to enhance stability and aqueous solubility compared to the free base.

Table 1: Physicochemical Properties of **3-Hydrazinylpyridine Dihydrochloride**

Property	Value	Source
Molecular Formula	C ₅ H ₉ Cl ₂ N ₃	[2]
Molecular Weight	182.05 g/mol	[2]
IUPAC Name	pyridin-3-ylhydrazine;dihydrochloride	[2]
CAS Number	364727-74-2	[2]
Appearance	Light yellow to yellow solid	[1]
Storage	2-8°C	[1]

Safety and Handling

Prior to any experimental work, a thorough understanding of the safety and handling requirements for **3-hydrazinylpyridine dihydrochloride** is paramount. The compound is classified with several hazards that necessitate careful laboratory practices.

Hazard Identification:

- Acute Toxicity (Oral): Harmful if swallowed.[\[2\]](#)[\[3\]](#)
- Skin Corrosion/Irritation: Causes skin irritation.[\[2\]](#)[\[3\]](#)
- Serious Eye Damage/Irritation: Causes serious eye damage.[\[2\]](#)[\[3\]](#)
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[\[2\]](#)[\[3\]](#)

Recommended Personal Protective Equipment (PPE):

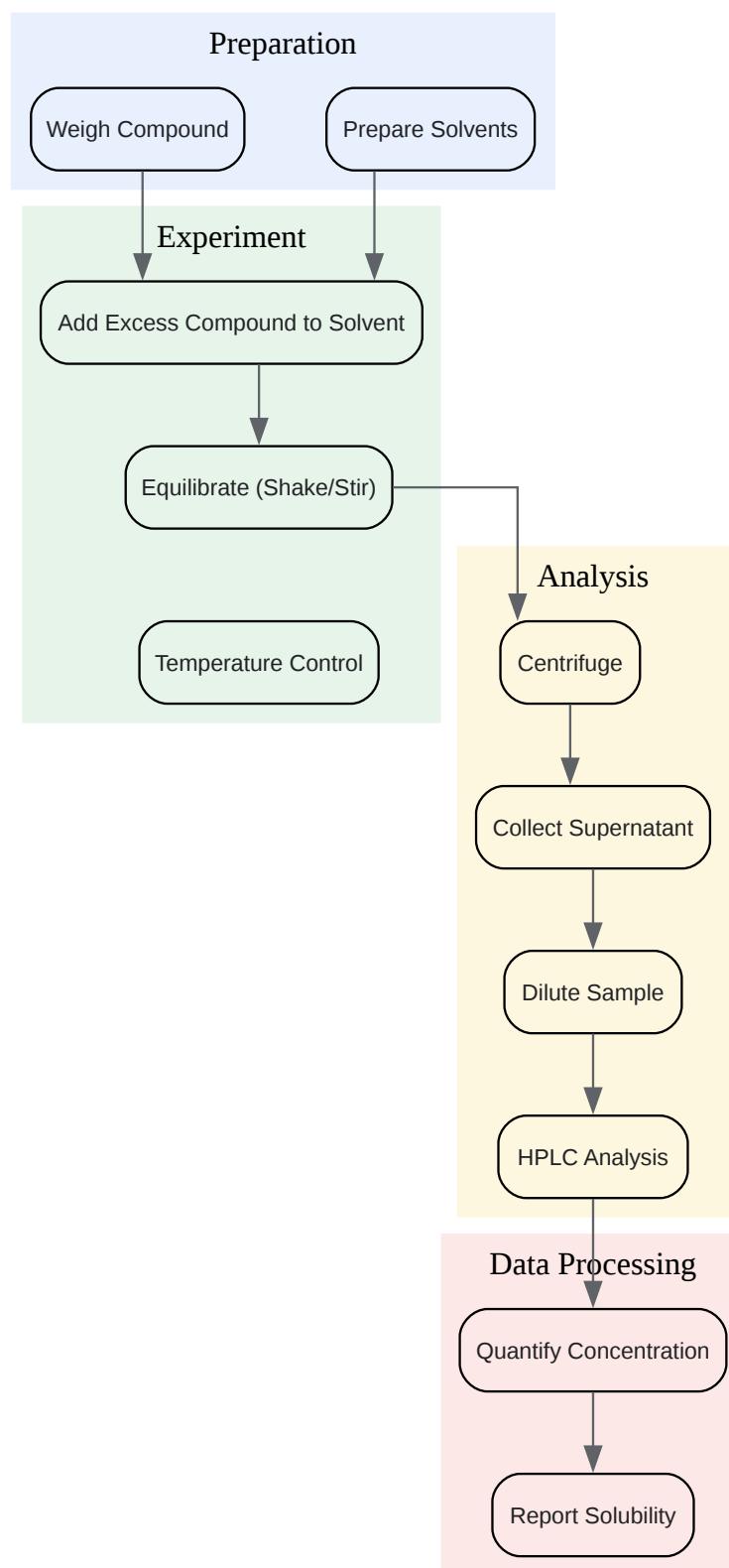
- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[\[4\]](#)

- Skin Protection: Wear protective gloves and impervious clothing.[4]
- Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[4]

Handling and Storage:

- Store in a well-ventilated place with the container tightly closed.[4]
- Store locked up.[4]
- Wash hands and skin thoroughly after handling.[4]
- Do not eat, drink, or smoke when using this product.[4]

Principles of Solubility and Influencing Factors


The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution. For an ionizable compound like **3-hydrazinylpyridine dihydrochloride**, solubility is significantly influenced by:

- pH of the Medium: The two hydrochloride components indicate that the molecule has basic centers that are protonated. The solubility in aqueous media will be highly dependent on the pH. In acidic solutions, the equilibrium will favor the protonated, more soluble forms. As the pH increases, the compound will deprotonate, potentially leading to a decrease in solubility.
- Solvent Polarity: The principle of "like dissolves like" is a crucial guiding concept. As a polar salt, **3-hydrazinylpyridine dihydrochloride** is expected to have higher solubility in polar solvents (e.g., water, methanol, ethanol) and lower solubility in non-polar organic solvents.
- Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically for each solute-solvent system.

Experimental Determination of Equilibrium Solubility

The following section outlines a comprehensive, self-validating protocol for determining the equilibrium solubility of **3-hydrazinylpyridine dihydrochloride**. The shake-flask method is the gold standard for this purpose, and its workflow is detailed below.

Experimental Workflow Overview

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

Materials and Reagents

- **3-Hydrazinylpyridine dihydrochloride** (purity > 98%)
- Solvents for testing (e.g., deionized water, phosphate buffered saline pH 7.4, 0.1 M HCl, methanol, ethanol, dimethyl sulfoxide (DMSO))
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Analytical balance
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- HPLC system with a UV detector
- Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Protocol: Shake-Flask Method

- Preparation of Solvents: Prepare the desired aqueous and organic solvents. For buffered solutions, ensure the pH is accurately adjusted.
- Sample Preparation: Accurately weigh an excess amount of **3-hydrazinylpyridine dihydrochloride** into separate vials for each solvent to be tested. The goal is to have undissolved solid remaining at equilibrium to ensure saturation.
- Incubation and Equilibration: Add a known volume of the selected solvent to each vial. Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid. Centrifuge the vials to pellet the undissolved solid.
- Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.
- Dilution: Accurately dilute the filtered supernatant with the appropriate mobile phase diluent to a concentration within the calibration range of the analytical method.
- Quantification: Analyze the diluted samples using the HPLC method detailed in the following section.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An accurate and robust analytical method is crucial for quantifying the concentration of the dissolved compound. The following HPLC-UV method is adapted from a validated method for a structurally similar compound, 3-hydrazinylpyridazine hydrochloride, and is suitable for the quantification of **3-hydrazinylpyridine dihydrochloride**.^[5]

Table 2: HPLC Method Parameters

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	20 mM Potassium dihydrogen phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (85:15, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	240 nm (or a predetermined λ_{max} for 3-hydrazinylpyridine)
Injection Volume	10 µL

Analytical Procedure:

- Standard Preparation: Prepare a series of standard solutions of **3-hydrazinylpyridine dihydrochloride** of known concentrations in the mobile phase diluent.
- Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
- Sample Analysis: Inject the diluted samples from the solubility experiment and record the peak areas.
- Concentration Calculation: Determine the concentration of **3-hydrazinylpyridine dihydrochloride** in the diluted samples from the calibration curve. Calculate the original concentration in the undiluted supernatant by accounting for the dilution factor.

Data Presentation and Interpretation

The determined solubility values should be presented in a clear and organized manner to facilitate comparison and interpretation.

Hypothetical Solubility Data

The following table illustrates how the experimentally determined solubility data for **3-hydrazinylpyridine dihydrochloride** could be presented. Note: These values are for illustrative purposes only and must be determined experimentally.

Table 3: Illustrative Solubility of **3-Hydrazinylpyridine Dihydrochloride** at 25°C

Solvent	Solubility (mg/mL)	Solubility (mol/L)
Deionized Water	150	0.824
0.1 M HCl	>200	>1.098
PBS (pH 7.4)	85	0.467
Methanol	50	0.275
Ethanol	25	0.137
DMSO	120	0.659

Causality Behind Expected Solubility Trends

- **Aqueous Solubility:** The high polarity and the presence of two hydrochloride moieties suggest good aqueous solubility. The solubility is expected to be highest in acidic conditions (0.1 M HCl) due to the common ion effect and the full protonation of the basic nitrogen atoms. In neutral buffer (PBS pH 7.4), a decrease in solubility is anticipated as the compound may start to deprotonate.
- **Organic Solvent Solubility:** In polar protic solvents like methanol and ethanol, moderate solubility is expected due to hydrogen bonding interactions. In a polar aprotic solvent like DMSO, good solubility is also likely due to its strong solvating power for polar compounds.^[6]

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility of **3-hydrazinylpyridine dihydrochloride**. While published quantitative data is sparse, the detailed experimental protocol herein empowers researchers to generate reliable and accurate solubility data. This information is critical for a wide range of applications, including reaction chemistry, formulation development, and preclinical studies. Future work should focus on the experimental determination of the solubility of this compound in a broader range of solvents and at various temperatures to build a comprehensive public database for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]
- 2. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Solubility of 3-Hydrazinylpyridine Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3021488#3-hydrazinylpyridine-dihydrochloride-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com